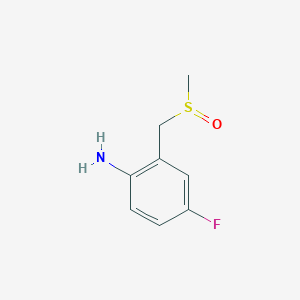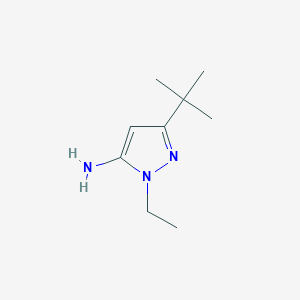![molecular formula C10H21NO5S B1526627 4-[(tert-Butoxycarbonyl)amino]butyl methanesulfonate CAS No. 174626-25-6](/img/structure/B1526627.png)
4-[(tert-Butoxycarbonyl)amino]butyl methanesulfonate
Overview
Description
“4-[(tert-Butoxycarbonyl)amino]butyl methanesulfonate” is a chemical compound. It is a derivative of amino acids and is often used in organic synthesis . The tert-butoxycarbonyl (Boc) group is a common protecting group used in peptide synthesis .
Synthesis Analysis
The synthesis of such compounds often involves the use of tert-butoxycarbonyl-protected amino acids . These protected amino acids can be used as starting materials in peptide synthesis . A common method for deprotection uses trifluoroacetic acid (TFA) and requires large excesses .Scientific Research Applications
Chemical Structure and Stability Studies
- Electronic Structure and Thermal Stability: A study on sulfenic acids in the gas phase, including methanesulfenic acid generated from compounds similar to 4-[(tert-Butoxycarbonyl)amino]butyl methanesulfonate, revealed insights into the electronic structure and thermal stability of these compounds. This research is important for understanding the behavior of such chemicals under various conditions (Lacombe et al., 1996).
Synthesis Processes and Efficiency
- Practical Synthesis Methods: A practical one-pot synthesis of N-(tert-Butoxycarbonyl)sulfamide, a derivative of 4-[(tert-Butoxycarbonyl)amino]butyl methanesulfonate, has been developed. This process showcases the efficiency and practicality in synthesizing complex compounds, which is essential in various research fields (Masui et al., 2004).
Application in Pharmaceutical Research
- Intermediate in Drug Synthesis: The compound has been used as an intermediate in the synthesis of protected β-amino acids, which are crucial in the development of pharmaceuticals. This demonstrates its role in facilitating complex chemical reactions in drug development (Robinson & Wyatt, 1993).
- Development of Novel Antibiotics: Its derivatives have been used in the synthesis of novel antibiotics, such as in the preparation of gemifloxacin intermediates. This highlights its significance in the creation of new medicinal compounds (Noh et al., 2004).
Catalysis and Chemical Reactions
- Catalytic Applications: The compound has been used as a nitrogen source in catalytic aminohydroxylation and aziridination of olefins. This showcases its utility in facilitating and optimizing chemical reactions, a vital aspect of chemical research (Gontcharov et al., 1999).
Synthesis of Complex Molecules
- Synthesis of Enantiopure Compounds: The compound has been involved in the synthesis of enantiopure compounds, such as alliin analogues, demonstrating its role in producing stereochemically complex molecules (Aversa et al., 2005).
- Use in Asymmetric Hydrogenation: It has been utilized in the asymmetric hydrogenation of enamines, indicating its importance in the synthesis of chiral molecules, a key area in modern organic synthesis (Kubryk & Hansen, 2006).
properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO5S/c1-10(2,3)16-9(12)11-7-5-6-8-15-17(4,13)14/h5-8H2,1-4H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPFMWLZWKNRRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80727162 | |
| Record name | 4-[(tert-Butoxycarbonyl)amino]butyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80727162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(tert-Butoxycarbonyl)amino]butyl methanesulfonate | |
CAS RN |
174626-25-6 | |
| Record name | 4-[(tert-Butoxycarbonyl)amino]butyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80727162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




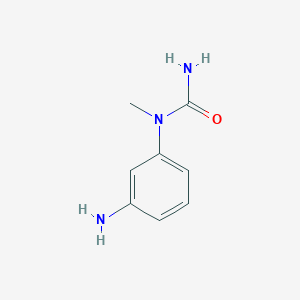
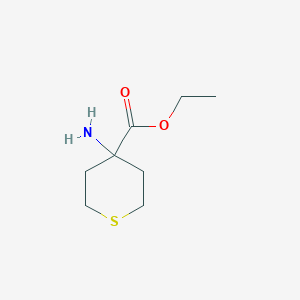
![2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline](/img/structure/B1526548.png)
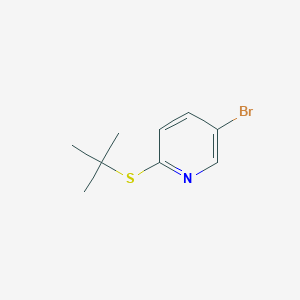
![N-[1-(morpholin-4-yl)propan-2-yl]pyrimidin-4-amine](/img/structure/B1526552.png)
![1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene](/img/structure/B1526556.png)
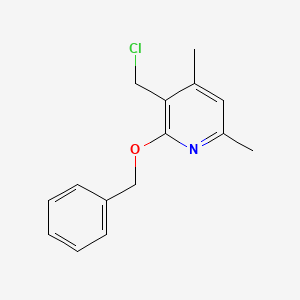
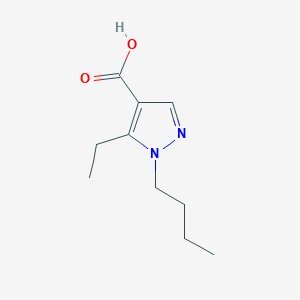
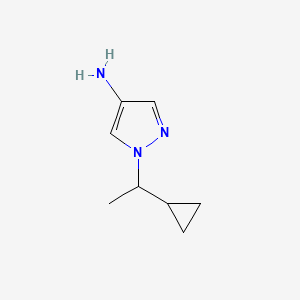
![5-[2-(furan-2-yl)ethyl]-4H-1,2,4-triazol-3-amine](/img/structure/B1526561.png)
